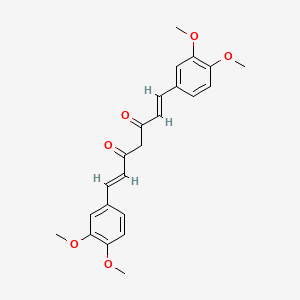

Dimethoxycurcumin

Description

Properties

IUPAC Name |

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJSBVCDPKODEX-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316356 | |

| Record name | Dimethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160096-59-3, 52328-98-0 | |

| Record name | Dimethoxycurcumin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratryl curcuminoid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160096593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxycurcumin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Heptadiene-3,5-dione, 1,7-bis(3,4-dimethoxyphenyl)-, (1E,6E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D60XLY608D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Dimethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxycurcumin (DiMC), a synthetic analog of curcumin, has emerged as a promising therapeutic agent with enhanced metabolic stability and bioavailability compared to its parent compound. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the diverse pharmacological activities of DiMC, including its anticancer, anti-inflammatory, and neuroprotective effects. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Mechanisms of Action

This compound exerts its potent anticancer effects through a multi-pronged approach that involves the induction of oxidative stress, cell cycle arrest, and apoptosis, as well as the modulation of key signaling pathways and molecular targets involved in cancer progression and drug resistance.

Induction of Oxidative Stress and DNA Damage

In various cancer cell lines, DiMC has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and subsequent DNA damage. This pro-oxidant activity is selective for cancer cells, with minimal effects on normal cells.

Cell Cycle Arrest and Apoptosis

DiMC effectively halts the proliferation of cancer cells by inducing cell cycle arrest. Mechanistically, it upregulates the expression of the cyclin-dependent kinase inhibitor p21 by activating the CDKN1A gene. This is followed by the induction of apoptosis, or programmed cell death, through the increased expression of pro-apoptotic genes such as MYC, BBC3, and CASP7, and a concurrent decrease in the expression of the pro-inflammatory and anti-apoptotic gene TNF. Furthermore, DiMC has been shown to down-regulate the expression of survivin, an inhibitor of apoptosis protein, further promoting cancer cell death.

Modulation of Signaling Pathways

Several critical signaling pathways involved in cancer cell survival and proliferation are targeted by DiMC:

-

NF-κB Signaling: As a curcumin analog, DiMC is implicated in the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

-

Androgen Receptor (AR) Signaling: In prostate cancer, DiMC promotes the degradation of the androgen receptor, a crucial driver of prostate cancer development and progression.

-

AMPK Activation: In triple-negative breast cancer cells, demethoxycurcumin (a related curcuminoid) activates AMPK, which in turn inhibits the mTOR pathway and lipogenic enzymes, key players in cancer cell metabolism and growth. While this is not directly DiMC, the structural similarity suggests a potential parallel mechanism.

Inhibition of Drug Resistance

A significant aspect of DiMC's anticancer potential lies in its ability to combat multidrug resistance. It has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCC3 (MRP3), which is responsible for effluxing chemotherapeutic drugs from cancer cells. By blocking ABCC3, DiMC can sensitize cancer cells to conventional chemotherapy.

Quantitative Data: In Vitro Anticancer Activity

| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |

| HT-29 | Colon Cancer | CCK-8 | IC50 (72h) | 43.4 | |

| SW480 | Colon Cancer | CCK-8 | IC50 (72h) | 28.2 | |

| HepG2/C3A | Hepatocellular Carcinoma | Cell Viability | IC50 (24h) | 37 | |

| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | 2.91 - 12.90 | |

| HPAF-II | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | 2.91 - 12.90 | |

| CFPAC-1 | Pancreatic Ductal Adenocarcinoma | Cell Viability | IC50 | 2.91 - 12.90 |

Experimental Protocols

Cell Viability Assay (CCK-8):

-

HT-29 and SW480 colon cancer cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of DiMC for 24, 48, and 72 hours.

-

Following treatment, 10 µL of CCK-8 solution was added to each well and incubated for 2 hours.

-

The absorbance was measured at 450 nm using a microplate reader.

-

The IC50 value, the concentration of DiMC that inhibits cell growth by 50%, was calculated.

Annexin V Apoptosis Assay:

-

HT-29 and SW480 cells were treated with DiMC at its IC50 concentration for 72 hours.

-

Cells were harvested, washed with PBS, and resuspended in binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cells and incubated in the dark for 15 minutes.

-

The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.

Signaling Pathway Diagrams

A Technical Guide to the Synthesis and Characterization of Dimethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the synthesis and characterization of dimethoxycurcumin (DiMC), a synthetic analogue of curcumin. DiMC, chemically known as (1E,6E)-1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione, has garnered significant interest in the scientific community due to its enhanced metabolic stability and potent biological activities compared to its parent compound, curcumin. This document outlines detailed experimental protocols for its synthesis and comprehensive characterization using modern analytical techniques, presenting quantitative data in accessible formats.

Synthesis of this compound

The most established and widely used method for the synthesis of symmetric curcuminoids like this compound is a condensation reaction based on the Pabon method. This method involves the reaction of two equivalents of an aromatic aldehyde with one equivalent of a β-diketone, typically acetylacetone (2,4-pentanedione). A key aspect of this synthesis is the use of a boron complex to protect the reactive central methylene group of acetylacetone, directing the condensation to its terminal methyl groups.

Experimental Protocol: Modified Pabon Synthesis

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Acetylacetone (2,4-pentanedione)

-

Boric oxide (B₂O₃)

-

Tri(n-butyl) borate or Tri(isopropyl) borate

-

n-Butylamine

-

Ethyl acetate (EtOAc), dry

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

Boron Complex Formation: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add acetylacetone (1.0 equivalent) and boric oxide (0.5-0.7 equivalents) to dry ethyl acetate. Stir the mixture at an elevated temperature (e.g., 80-85°C) for approximately 30-60 minutes to form the acetylacetone-boron complex.

-

Aldehyde Addition: In a separate flask, dissolve 3,4-dimethoxybenzaldehyde (2.0 equivalents) and tri(n-butyl) borate (2.0 equivalents) in dry ethyl acetate. Add this solution to the reaction flask containing the boron complex.

-

Catalyzed Condensation: Slowly add n-butylamine (0.2-0.4 equivalents) dropwise to the reaction mixture over 30-60 minutes using a syringe pump. The amine acts as a catalyst for the aldol condensation.

-

Reaction: Maintain the reaction temperature at 80-85°C and stir for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis and Work-up: After the reaction is complete, cool the mixture to room temperature. Add dilute hydrochloric acid (e.g., 0.1 M HCl) and stir to hydrolyze the boron complex, which typically results in the formation of a colored precipitate.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a solvent like methanol to yield pure this compound as a bright yellow-orange solid.

Synthesis Workflow Diagram

Dimethoxycurcumin: A Comprehensive Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of dimethoxycurcumin (DiMC), a promising synthetic analog of curcumin. It details the compound's enhanced pharmacokinetic properties, therapeutic efficacy across various domains, and underlying molecular mechanisms. The information is compiled to serve as a critical resource for professionals engaged in pharmacological research and drug development.

Introduction: Overcoming the Limitations of Curcumin

Curcumin, the principal curcuminoid in turmeric, is renowned for its wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its clinical application has been severely hampered by poor pharmacokinetic properties, namely low aqueous solubility, poor metabolic stability, and rapid systemic elimination.[1] To address these limitations, researchers have developed structural analogs, among which this compound (DiMC) has emerged as a particularly promising candidate. DiMC, a lipophilic compound where the two phenolic hydroxyl groups of curcumin are replaced by methoxy groups, not only retains the therapeutic potency of its parent compound but also exhibits significantly improved bioavailability and metabolic stability.[1][2][3] This enhancement makes DiMC a superior candidate for clinical development in treating a range of life-threatening diseases, particularly cancer.[1][3][4]

Enhanced Pharmacokinetics and Bioavailability

The structural modification in DiMC—the methylation of the phenolic hydroxyl groups—is key to its improved pharmacokinetic profile. This change prevents the rapid metabolism and conjugation that curcumin undergoes in the gastrointestinal tract and liver.[1][5]

Key advantages of DiMC over curcumin include:

-

Greater Metabolic Stability: DiMC is less susceptible to metabolic reduction and degradation in cellular and in vivo environments. Studies have shown that while nearly 100% of curcumin is degraded in HCT116 colon cancer cells after 48 hours, less than 30% of DiMC is degraded under the same conditions.[5]

-

Improved Systemic Bioavailability: The enhanced stability of DiMC leads to higher circulating levels in vivo after administration compared to curcumin, allowing for more effective systemic delivery to target tissues.[1][5]

Therapeutic Potential: A Multi-Target Agent

DiMC demonstrates a wide range of pharmacological activities, positioning it as a multi-target therapeutic agent. Its efficacy has been documented in anticancer, anti-inflammatory, antioxidant, and neuroprotective contexts.

Anticancer Activity

DiMC has shown significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, often proving more potent than curcumin.[1][3] Its anticancer mechanism is multifaceted, involving the induction of oxidative stress, cell cycle arrest, and apoptosis.[1][3][6]

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cancer Type | Cell Line | IC₅₀ (µM) | Reference(s) |

| Colon Cancer | HT-29 | 43.4 | [1][3] |

| SW480 | 28.2 | [1][3] | |

| Pancreatic Ductal | Multiple PDAC | 2.91 - 12.90 | [7][8] |

| Hepatocellular | HepG2/C3A | 37 | [3] |

| Breast Cancer | MCF-7 | Concentration-dependent cytotoxicity observed (5-50 µM) | [1] |

-

Cell Viability and Proliferation (MTT Assay):

-

Principle: Measures the metabolic activity of cells as an indicator of cell viability.

-

Methodology: Cancer cell lines (e.g., HT-29, SW480, PDAC cell lines) are seeded in 96-well plates and treated with varying concentrations of DiMC (e.g., 5 µM to 50 µM) for a specified duration (e.g., 24-48 hours). Post-incubation, MTT reagent is added, followed by a solubilizing agent. The absorbance is then read using a microplate reader to determine the IC₅₀ value, which is the concentration of DiMC that inhibits cell growth by 50%.[3][7][8]

-

-

Apoptosis Detection (Flow Cytometry):

-

Principle: Identifies and quantifies apoptotic cells.

-

Methodology: Cells treated with DiMC are harvested and stained with Annexin V and Propidium Iodide (PI). The stained cells are then analyzed by a flow cytometer. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, confirming the apoptosis-inducing capability of the compound.[5]

-

-

Colony Formation Assay:

-

Principle: Assesses the long-term proliferative potential and clonogenic survival of cancer cells after treatment.

-

Methodology: A low density of cancer cells is seeded and treated with a specific concentration of DiMC (e.g., 10 µM). The cells are allowed to grow for an extended period (e.g., 1-2 weeks) until visible colonies form. The colonies are then fixed, stained (e.g., with crystal violet), and counted to evaluate the compound's ability to inhibit long-term cell survival.[7][8]

-

DiMC exerts its anticancer effects through a coordinated attack on multiple cellular processes. It acts as a pro-oxidant in cancer cells, leading to a cascade of events culminating in cell death.[4][6]

Anti-inflammatory Activity

DiMC demonstrates potent anti-inflammatory properties, in some cases more effective than curcumin.[6] Its mechanism primarily involves the suppression of key inflammatory mediators and transcription factors.

-

Nitric Oxide (NO) Production Assay:

-

Principle: Measures the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).

-

Methodology: Murine macrophage cells (e.g., RAW 264.7) are pre-treated with DiMC and then stimulated with LPS. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The results indicate DiMC's ability to inhibit iNOS activity.[6]

-

-

Cytokine Secretion Analysis (ELISA):

-

Principle: Quantifies the levels of pro-inflammatory cytokines secreted by immune cells.

-

Methodology: Murine or human lymphocytes are stimulated with mitogens (e.g., Concanavalin A) in the presence or absence of DiMC. After incubation, the cell culture supernatant is collected, and the levels of cytokines such as IL-2, IL-6, and IFN-γ are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6][9]

-

DiMC effectively suppresses inflammatory responses by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

Role in Overcoming Drug Resistance

A significant challenge in cancer therapy is multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that efflux chemotherapeutic drugs from cancer cells.[7] DiMC has been identified as an inhibitor of ABCC3 (MRP3), a transporter implicated in drug resistance in cancers like pancreatic ductal adenocarcinoma.[7]

By inhibiting this efflux pump, DiMC can potentially re-sensitize resistant cancer cells to conventional chemotherapy. This dual action—direct cytotoxicity and chemosensitization—enhances its therapeutic potential.[7]

Antioxidant vs. Pro-oxidant Activity

DiMC exhibits a fascinating dual role as both an antioxidant and a pro-oxidant, which is context-dependent.[4]

-

Antioxidant: In normal cells, DiMC can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.[4] Its ability to scavenge superoxide radicals is comparable to curcumin, though it is less effective against peroxyl radicals.[4][10]

-

Pro-oxidant: In cancer cells, DiMC promotes the generation of ROS.[4][6] This selective pro-oxidant activity induces oxidative stress that leads to mitochondrial dysfunction and apoptosis, contributing significantly to its anticancer effect.[1][3]

Neuroprotective Potential

Emerging evidence suggests that curcuminoids, including DiMC and its analogs, possess neuroprotective properties.[11][12] While research on DiMC itself is less extensive than on curcumin, related derivatives have shown promise in models of neurodegenerative diseases. For instance, a monocarbonyl analog of DiMC was found to ameliorate the toxicity of mutant TDP-43, a protein implicated in amyotrophic lateral sclerosis (ALS), by inducing the antioxidant enzyme heme oxygenase-1 (HO-1).[12] This suggests a potential therapeutic avenue for DiMC in treating neurodegenerative conditions characterized by oxidative stress and protein aggregation.[11][13]

Conclusion and Future Perspectives

This compound stands out as a highly promising, clinically relevant derivative of curcumin. Its superior metabolic stability and bioavailability effectively overcome the primary obstacles that have limited the therapeutic use of its natural precursor.[1][5] With demonstrated multi-target efficacy against cancer, inflammation, and potentially neurodegenerative disorders, DiMC warrants continued and intensified investigation.

Future research should focus on:

-

In Vivo Efficacy: Expanding pre-clinical animal studies to validate the in vitro findings across various disease models.

-

Clinical Trials: Designing and conducting well-controlled clinical trials to assess the safety and efficacy of DiMC in human subjects.

-

Nanoformulations: Exploring advanced drug delivery systems, such as nanoparticles and liposomes, to further enhance the solubility, stability, and targeted delivery of DiMC.[1]

-

Combination Therapies: Investigating the synergistic effects of DiMC when used in combination with standard chemotherapeutic agents to overcome drug resistance and improve patient outcomes.[7]

References

- 1. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Antioxidant Activities of Curcumin and Its Demethoxy and Hydrogenated Derivatives [jstage.jst.go.jp]

- 3. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]

- 4. Differential antioxidant/pro-oxidant activity of this compound, a synthetic analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and anticancer activity of the curcumin analogue, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LKT Labs [lktlabs.com]

- 7. mdpi.com [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. This compound, a metabolically stable analogue of curcumin, exhibits anti-inflammatory activities in murine and human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Neuroprotective effect of Demethoxycurcumin, a natural derivative of Curcumin on rotenone induced neurotoxicity in SH-SY 5Y Neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection by monocarbonyl this compound C: ameliorating the toxicity of mutant TDP-43 via HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]

Dimethoxycurcumin: A Technical Guide to its Chemopreventive Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxycurcumin (DMC), a synthetic analogue of curcumin, has emerged as a promising chemopreventive agent with enhanced metabolic stability and bioavailability compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of the current understanding of DMC's mechanisms of action, supported by quantitative data from preclinical studies and detailed experimental protocols. Through its ability to modulate key cellular signaling pathways, including the inhibition of NF-κB and activation of the Nrf2 pathway, DMC demonstrates significant potential in cancer prevention and therapy. This document aims to serve as an in-depth resource for researchers and professionals in the field of oncology drug development.

Introduction

Curcumin, the active compound in turmeric, has long been recognized for its therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.[3] However, its clinical application has been hampered by poor bioavailability and rapid metabolism.[1][2] this compound, a structural analogue of curcumin, was developed to overcome these limitations.[1][2] Possessing two methoxy groups on each phenyl ring, DMC exhibits increased lipophilicity and metabolic stability, leading to improved pharmacokinetic properties.[1][4] Preclinical studies have demonstrated DMC's potent anticancer activities across various cancer types, including breast, colon, lung, and prostate cancer, making it a subject of intense research for its chemopreventive and therapeutic potential.[1][5][6]

Mechanisms of Action

This compound exerts its chemopreventive effects through the modulation of multiple signaling pathways critical for cancer cell survival, proliferation, and resistance. The two most well-documented mechanisms are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer.[7][8] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[7][9] DMC has been shown to be a potent inhibitor of the NF-κB signaling cascade.[4][7][9][10]

DMC suppresses the phosphorylation of NF-κB, which is a critical step for its activation.[7][9] This inhibition prevents the translocation of NF-κB from the cytoplasm to the nucleus, thereby blocking the transcription of its target genes.[7][9][10] These target genes include anti-apoptotic proteins like Bcl-2 and Bcl-xL, and inhibitors of apoptosis proteins (IAPs).[7][9] By downregulating these anti-apoptotic factors, DMC promotes programmed cell death in cancer cells.[9][10]

Furthermore, the inhibition of NF-κB by DMC can also suppress the expression of inflammatory cytokines and enzymes, such as interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), which are involved in creating a pro-tumorigenic microenvironment.[4][5]

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[11][12][13] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[13][14] Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1 and translocates to the nucleus.[13][14]

This compound, similar to curcumin, is an activator of the Nrf2 pathway.[11][15] It is believed that the α,β-unsaturated carbonyl groups in the structure of DMC are crucial for this activity.[11] DMC induces the nuclear translocation of Nrf2, leading to the upregulation of Nrf2-target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][12][15] The proteins encoded by these genes play a critical role in detoxifying carcinogens and protecting cells from oxidative damage, thereby contributing to the chemopreventive effects of DMC.[11][12]

Induction of Apoptosis

A key outcome of DMC's activity is the induction of apoptosis in cancer cells. This is achieved through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[9][10][16][17]

-

Extrinsic Pathway: DMC can upregulate the expression of Fas ligand (FasL), which binds to its receptor Fas on the cell surface, initiating a signaling cascade that leads to the activation of caspase-8 and subsequently caspase-3, a key executioner caspase.[9][10][17]

-

Intrinsic Pathway: DMC can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1][16][18] This results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates caspase-9 and subsequently caspase-3.[16][17] DMC also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic members (Bcl-2, Bcl-xL) and increasing the levels of pro-apoptotic members (Bax, Bad).[9][10][18]

Other Signaling Pathways

Recent studies have indicated that DMC can also modulate other signaling pathways involved in cancer progression:

-

AMPK Activation: In triple-negative breast cancer cells, DMC has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor.[5][19] Activated AMPK can inhibit the mTOR pathway, which is crucial for cell growth and proliferation, and also suppress lipogenesis.[5][19]

-

Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer, DMC has been found to induce the degradation of the androgen receptor, a key driver of prostate cancer development and progression.[1][6]

Quantitative Data on Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Exposure Time (h) | Reference(s) |

| HCT116 | Colon Cancer | MTT | GI50: 3.3 | 48 | [2] |

| SW480 | Colon Cancer | CCK-8 | IC50: 160.10 | 48 | [20] |

| SW620 | Colon Cancer | CCK-8 | IC50: 34.00 | 48 | [20] |

| HT-29 | Colon Cancer | Not Specified | IC50: 43.4 | Not Specified | [1] |

| MCF-7 | Breast Cancer | MTT | IC50: ~10-15 | Not Specified | [1][6][18] |

| Caki | Renal Carcinoma | MTT | Not Specified | 12 | [16] |

| FaDu | Head and Neck Squamous Cell Carcinoma | MTT | Not Specified | 24 | [9][10] |

| NCI-H460 | Lung Cancer | MTT | Not Specified | Not Specified | [17] |

| A549 | Lung Cancer | Not Specified | Not Specified | Not Specified | [1] |

| 786-O | Renal Cell Carcinoma | Not Specified | Not Specified | Not Specified | [1] |

| HepG2/C3A | Hepatocellular Carcinoma | Not Specified | IC50: 37 | 24 | [1] |

| HPAF-II | Pancreatic Cancer | Crystal Violet | IC50: 11.03 | Not Specified | [21][22] |

| BxPC3 | Pancreatic Cancer | Crystal Violet | IC50: 12.90 | Not Specified | [21][22] |

| CFPAC | Pancreatic Cancer | Crystal Violet | IC50: 2.91 | Not Specified | [21][22] |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.

Table 2: In Vivo Antitumor Efficacy of this compound

| Cancer Type | Animal Model | DMC Dose | Route of Administration | Outcome | Reference(s) |

| Breast Cancer | Nude mice with MCF-7 xenografts | 25 mg/kg | Not Specified | Greater tumor volume reduction than 50 mg/kg curcumin | [1][6] |

| Colon Cancer | Nude mice with SW480 and HT29 xenografts | Not Specified | Not Specified | Significant inhibition of tumor growth | [1] |

| Bladder Cancer | Not Specified | 75 mg/kg daily for 24 weeks | i.p. | Reduced incidence of bladder cancer | [1] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Cytotoxicity Assays (MTT/CCK-8)

-

Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert a tetrazolium salt (MTT or WST-8 in CCK-8) into a colored formazan product.

-

Protocol:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate for a specified time (typically 1-4 hours).

-

For MTT assays, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of the drug concentration.

-

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound or vehicle control for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. The different cell populations are quantified based on their fluorescence signals.

-

Western Blot Analysis

-

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

-

Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine the protein concentration using a standard assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., antibodies against NF-κB, Bcl-2, Bax, Nrf2, HO-1, or β-actin as a loading control).

-

Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

NF-κB Nuclear Translocation Assay

-

Principle: This assay determines the amount of activated NF-κB that has translocated from the cytoplasm to the nucleus.

-

Protocol:

-

Treat cells with this compound.

-

Separate the cytoplasmic and nuclear protein fractions using a nuclear/cytoplasmic extraction kit.

-

Determine the protein concentration of each fraction.

-

Analyze the levels of NF-κB (e.g., the p65 subunit) in both the cytoplasmic and nuclear fractions by Western blotting. Lamin B1 and β-actin are typically used as nuclear and cytoplasmic loading controls, respectively.

-

Alternatively, immunofluorescence staining can be used to visualize the subcellular localization of NF-κB.

-

Conclusion and Future Directions

This compound has demonstrated significant promise as a chemopreventive agent in a variety of preclinical models. Its enhanced stability and bioavailability compared to curcumin, coupled with its potent ability to modulate key oncogenic signaling pathways, make it an attractive candidate for further development. The inhibition of NF-κB and activation of Nrf2 appear to be central to its anticancer effects, leading to the induction of apoptosis and enhanced cellular defense against carcinogenic insults.

Future research should focus on several key areas. Further in vivo studies are needed to establish the optimal dosing, safety profile, and efficacy of DMC in a wider range of cancer models. The development of advanced nanoformulations could further improve its delivery and therapeutic index.[1] While preclinical data is robust, well-designed clinical trials are ultimately required to translate the promise of this compound into tangible benefits for cancer prevention and treatment. The information presented in this technical guide provides a solid foundation for these future endeavors.

References

- 1. Frontiers | A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery [frontiersin.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Effects and Mechanisms of Curcumin for the Prevention and Management of Cancers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a synthetic curcumin analogue with higher metabolic stability, inhibits NO production, inducible NO synthase expression and NF-kappaB activation in RAW264.7 macrophages activated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Promising Anticancer Agent this compound: Aspects of Pharmacokinetics, Efficacy, Mechanism, and Nanoformulation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - Lee - Translational Cancer Research [tcr.amegroups.org]

- 10. cdn.amegroups.cn [cdn.amegroups.cn]

- 11. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 13. Anti-Viral Potential and Modulation of Nrf2 by Curcumin: Pharmacological Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound, a Structural Analogue of Curcumin, Induces Apoptosis in Human Renal Carcinoma Caki Cells Through the Production of Reactive Oxygen Species, the Release of Cytochrome c, and the Activation of Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. This compound-induced cell death in human breast carcinoma MCF7 cells: evidence for pro-oxidant activity, mitochondrial dysfunction, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchwithrutgers.com [researchwithrutgers.com]

- 20. In vitro additive antitumor effects of this compound and 5‐fluorouracil in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Drug Resistance in Cancer: this compound as a Functional Antioxidant Targeting ABCC3[v1] | Preprints.org [preprints.org]

- 22. Targeting Drug Resistance in Cancer: this compound as a Functional Antioxidant Targeting ABCC3 [mdpi.com]

Unveiling the Antioxidant Potential of Dimethoxycurcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethoxycurcumin (DMC), a synthetic analog of curcumin, has garnered significant attention in the scientific community for its enhanced metabolic stability and potent biological activities. As a derivative of the well-studied polyphenol from Curcuma longa, DMC retains many of curcumin's beneficial properties, including its antioxidant capacity, while offering improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the antioxidant capabilities of this compound, presenting quantitative data, detailed experimental protocols for its assessment, and an elucidation of the key signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and antioxidant research.

Quantitative Assessment of Antioxidant Capacity

The antioxidant activity of this compound has been evaluated using various in vitro assays, which quantify its ability to neutralize free radicals and inhibit oxidative processes. The following tables summarize the key quantitative data from multiple studies, allowing for a comparative analysis of its efficacy.

Table 1: Radical Scavenging Activity of this compound

| Assay | Model System | IC50 Value (µM) | Comparison | Reference |

| DPPH Radical Scavenging | Chemical Assay | Varies by study | Often compared to curcumin and other antioxidants | [1](1) |

| AAPH-induced Peroxyl Radical Scavenging | Linoleic Acid Oxidation | Slower reaction rate than curcumin | Rate constant for reaction with peroxyl radicals is much slower than curcumin.[2](2) | [2](2) |

| Superoxide Radical Scavenging | Chemical Assay | Comparable to curcumin | Rate constant for reaction with superoxide radicals is comparable to that of curcumin.[2](2) | [2](2) |

Table 2: Cellular and Enzyme-Modulating Antioxidant Effects

| Parameter | Cell Line/System | Effect of this compound | Comparison with Curcumin | Reference |

| Lipid Peroxidation | Human Peripheral Blood Mononuclear Cells (PBMC) | Decrease | Curcumin showed better activity.[3](3) | [3](3) |

| Catalase Activity | Human PBMC | Significant increase (almost twofold) | Better activity than curcumin.[3](3) | [3](3) |

| Glutathione Reductase (GR) Activity | Human PBMC | Significant reduction | Opposite effect to curcumin, which increased GR activity.[3](3) | [3](3) |

| Reduced Glutathione (GSH) Levels | Human PBMC | Significant reduction | Opposite effect to curcumin, which increased GSH levels.[3](3) | [3](3) |

| Heme Oxygenase-1 (HO-1) Expression | RAW264.7 Macrophages | Induction | Comparable to curcumin.[4][5](4) | [4][5](4) |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound (and other test compounds)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.[6](7)

-

Sample Preparation: Dissolve this compound in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction: In a 96-well plate, add a specific volume of the DPPH working solution to each well. Then, add different concentrations of the this compound solution to the respective wells.[8](8) A blank containing only the solvent and a control containing the solvent and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).[6](7)

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[8](8)

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

Phosphomolybdenum Assay (Total Antioxidant Capacity)

This method is based on the reduction of Molybdenum (VI) to Molybdenum (V) by the antioxidant compound, which results in the formation of a green phosphate/Mo(V) complex at acidic pH.

Materials:

-

Sulfuric acid (0.6 M)

-

Sodium phosphate (28 mM)

-

Ammonium molybdate (4 mM)

-

This compound

-

Water bath

-

Spectrophotometer

Procedure:

-

Reagent Solution: Prepare the reagent solution by mixing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.(--INVALID-LINK--)

-

Reaction: Combine an aliquot of the this compound solution with the reagent solution in a test tube.(--INVALID-LINK--)

-

Incubation: Incubate the tubes in a water bath at 95°C for 90 minutes.(--INVALID-LINK--)

-

Cooling and Measurement: After incubation, cool the samples to room temperature and measure the absorbance of the solution at 695 nm against a blank.[9](9)

-

Expression of Results: The total antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.[10](10)

β-Carotene Bleaching Assay

This assay evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene, which is induced by the products of linoleic acid oxidation. The discoloration of β-carotene is measured spectrophotometrically.

Materials:

-

β-carotene

-

Linoleic acid

-

Tween 40 (or other emulsifier)

-

Chloroform

-

Oxygenated distilled water

-

This compound

-

96-well microplate

-

Microplate reader

Procedure:

-

β-Carotene Emulsion Preparation: Dissolve β-carotene, linoleic acid, and Tween 40 in chloroform. Evaporate the chloroform under vacuum. Add oxygenated distilled water to the residue and shake vigorously to form an emulsion.[11](11)

-

Reaction: Add the β-carotene emulsion to the wells of a 96-well plate containing different concentrations of this compound.[11](11)

-

Measurement: Measure the initial absorbance at approximately 470 nm.

-

Incubation: Incubate the plate at a specific temperature (e.g., 50°C) for a set period (e.g., 2 hours), with absorbance readings taken at regular intervals.[11](11)

-

Calculation: The antioxidant activity is determined by comparing the rate of β-carotene bleaching in the presence and absence of the antioxidant.

Signaling Pathways Modulated by this compound

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Nrf2/ARE Pathway Activation

A primary mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds like this compound, which possess an α,β-unsaturated carbonyl group, can react with cysteine residues on Keap1.[4](4) This modification leads to a conformational change in Keap1, releasing Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the ARE sequence in the promoter region of its target genes, initiating their transcription.[12](12) One of the key downstream targets of Nrf2 activation by this compound is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties.[4][5](4)

Caption: Nrf2 pathway activation by this compound.

Inhibition of NF-κB Signaling

Chronic inflammation is closely linked to oxidative stress. The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. In some cellular contexts, demethoxycurcumin (a related curcuminoid) has been shown to inhibit the NF-κB signaling pathway.[13](13) This inhibition prevents the transcription of pro-inflammatory genes, thereby contributing to the overall antioxidant and cytoprotective effects. The inhibitory action can occur through the suppression of NF-κB phosphorylation, which is necessary for its translocation from the cytoplasm to the nucleus.[13](13)

Caption: Inhibition of the NF-κB signaling pathway.

Dual Role: Antioxidant and Pro-oxidant Activities

It is important to note that like curcumin, this compound can exhibit a dual role, acting as a pro-oxidant in tumor cells.[2](2) This pro-oxidant activity involves the generation of reactive oxygen species (ROS) within cancer cells, which can contribute to their cytotoxic effects. This differential activity—antioxidant in normal cells and pro-oxidant in cancer cells—is a key area of ongoing research and highlights its therapeutic potential in oncology.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant capacity of this compound, from initial in vitro screening to the investigation of cellular mechanisms.

Caption: General workflow for antioxidant capacity assessment.

Conclusion

This compound presents a compelling profile as a potent antioxidant agent with enhanced metabolic stability compared to its parent compound, curcumin. Its ability to not only directly scavenge free radicals but also to modulate key cytoprotective signaling pathways, such as the Nrf2/ARE pathway, underscores its therapeutic potential. The differential antioxidant/pro-oxidant activity further suggests its utility in disease contexts like cancer. The standardized protocols and compiled quantitative data in this guide are intended to facilitate further research and development of this compound as a promising candidate for antioxidant-based therapies. Future investigations should continue to explore its in vivo efficacy and detailed molecular mechanisms in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Differential antioxidant/pro-oxidant activity of this compound, a synthetic analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Curcumin and its synthetic analogue this compound differentially modulates antioxidant status of normal human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Synthetic Curcumin Analogue, Induces Heme Oxygenase-1 Expression through Nrf2 Activation in RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 9. plant-stress.weebly.com [plant-stress.weebly.com]

- 10. 4.6. Phosphomolybdenum Assay [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 13. Demethoxycurcumin induces apoptosis via inhibition of NF-κB pathway in FaDu human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Dimethoxycurcumin Analogues: A Technical Guide

Abstract

Curcumin, a polyphenol derived from Curcuma longa, has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. However, its clinical translation is hampered by poor bioavailability, low solubility, and rapid metabolism. To overcome these limitations, researchers have developed numerous analogues, with dimethoxycurcumin (DiMC) emerging as a particularly promising candidate. DiMC, a synthetic analogue, exhibits enhanced metabolic stability and, in many cases, superior biological efficacy compared to the parent compound. This technical guide provides an in-depth overview of the discovery and development of this compound and its analogues, focusing on their synthesis, mechanisms of action, and structure-activity relationships. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Natural products have long been a cornerstone of drug discovery. Curcumin, the principal curcuminoid in turmeric, demonstrates a remarkable spectrum of biological activities. It is known to modulate multiple signaling pathways, making it a potent agent against various chronic diseases, including cancer. Despite its therapeutic potential, curcumin's clinical utility is severely restricted by its poor pharmacokinetic profile.

The development of curcumin analogues aims to improve these properties while retaining or enhancing biological activity. This compound (DiMC), in which the phenolic hydroxyl groups of curcumin are replaced by methoxy groups, represents a significant advancement. This modification blocks the primary sites of glucuronidation and sulfation, leading to increased metabolic stability and improved bioavailability. Numerous studies have shown that DiMC is not only more stable but also exhibits more potent anticancer and anti-inflammatory effects than curcumin.

Synthesis of this compound Analogues

The synthesis of DiMC and related analogues typically involves a condensation reaction, most commonly the Claisen-Schmidt condensation. This method involves the reaction of a substituted benzaldehyde with a β-diketone, such as 2,4-pentanedione (acetylacetone), under basic or acidic conditions.

A general synthetic workflow is outlined below. The process allows for the introduction of various substituents on the aromatic rings, enabling the creation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Figure 1: General workflow for the synthesis of this compound analogues.

Biological Activities and Mechanisms of Action

This compound analogues have demonstrated a wide range of biological activities, primarily centered on their anti-inflammatory and anticancer properties. Their efficacy stems from the ability to modulate multiple cellular signaling pathways.

Anti-Cancer Activity

DiMC is more potent than curcumin at inhibiting proliferation and inducing apoptosis in various cancer cell lines, including colon, breast, renal, and glioma cells. The mechanisms underlying its anticancer effects are multifaceted and involve cell cycle arrest, induction of apoptosis, and inhibition of metastasis.

Apoptosis Induction: DiMC triggers apoptosis through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.

Figure 2: Intrinsic apoptosis pathway activated by DiMC.

Anti-Inflammatory Activity

Inflammation is a critical component of tumorigenesis and other chronic diseases. DiMC exerts potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.

NF-κB Pathway Inhibition: In unstimulated cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory genes. DiMC and its analogues inhibit this process by preventing the degradation of IκBα, thereby blocking NF-κB activation.

Figure 3: DiMC-mediated inhibition of the NF-κB signaling pathway.

Antioxidant Activity and Nrf2 Activation

DiMC also exhibits antioxidant properties by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, such as heme oxygenase-1 (HO-1). DiMC induces the nuclear translocation of Nrf2, leading to the upregulation of HO-1 and other protective genes.

Figure 4: Activation of the Nrf2-dependent antioxidant pathway by DiMC.

Quantitative Efficacy Data

The potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. DiMC consistently demonstrates lower IC50 values (indicating higher potency) than curcumin in many studies.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound (DiMC) | HepG2/C3A | Hepatocellular Carcinoma | 37 | |

| This compound (DiMC) | HT-29 | Colon Cancer | 43.4 | |

| This compound (DiMC) | SW480 | Colon Cancer | 28.2 | |

| This compound (DiMC) | LN229 | Glioblastoma | 18.99 | |

| This compound (DiMC) | GBM8401 | Glioblastoma | 16.82 | |

| Curcumin | LN229 | Glioblastoma | 5.85 | |

| Curcumin | GBM8401 | Glioblastoma | 6.31 | |

| Curcumin | SW480 | Colon Cancer | 10.26 - 13.31 | |

| Analogue PGV-1 | MCF-7/mock | Breast Cancer | 5 | |

| Analogue 17 | MCF-7 | Breast Cancer | 0.4 |

Structure-Activity Relationship (SAR)

The development of potent curcumin analogues relies on a clear understanding of the relationship between chemical structure and biological activity.

-

Methoxy Groups : The presence and position of methoxy groups on the phenyl rings are critical. Replacing the hydroxyl groups of curcumin with methoxy groups (as in DiMC) enhances metabolic stability and often increases potency.

-

β-Diketone Moiety : This central linker is crucial for the biological activity of curcuminoids. It exists in a keto-enol tautomerism, which is believed to be important for its ability to chelate metals and interact with protein targets. However, this moiety also contributes to the compound's instability.

-

α,β-Unsaturated Carbonyl Groups : The two α,β-unsaturated carbonyl groups in the linker are essential for activity. They act as Michael acceptors, allowing for covalent interactions with nucleophilic residues (like cysteine) in target proteins, such as Keap1 and IKK.

Figure 5: Key structural elements governing the activity of this compound analogues.

Key Experimental Protocols

This section provides generalized protocols for key experiments used in the evaluation of this compound analogues.

General Synthesis of DiMC Analogues

This protocol is based on the Claisen-Schmidt condensation.

-

Dissolve the substituted benzaldehyde (2 equivalents) and 2,4-pentanedione (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst. For base-catalyzed reactions, add a solution of NaOH or use an amine like butylamine.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture if necessary and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure curcumin analogue.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the DiMC analogue for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at ~570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seed cells and treat with the DiMC analogue for the desired time to induce apoptosis.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.

-

Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot for NF-κB Pathway Analysis

This technique is used to detect changes in key proteins of the NF-κB pathway.

-

Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the DiMC analogue.

-

Lyse the cells to extract total protein. For translocation studies, perform cytoplasmic and nuclear fractionation.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate protein lysates (20-40 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-IκBα, total IκBα, p65) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Perspectives

This compound and its analogues represent a significant improvement over natural curcumin, offering enhanced metabolic stability and superior biological activity. Their ability to modulate critical signaling pathways like NF-κB, Nrf2, and various apoptotic cascades makes them highly promising candidates for the development of new therapeutics for cancer and inflammatory diseases.

Future research should focus on:

-

Synthesis of Novel Analogues: Designing and synthesizing new analogues with further improved pharmacokinetic profiles and target specificity.

-

Advanced Drug Delivery: Developing nanoformulations and other drug delivery systems to enhance the solubility and tumor-targeting capabilities of these hydrophobic compounds.

-

In Vivo Studies: Conducting comprehensive preclinical and clinical studies to validate the in vivo efficacy and safety of the most promising analogues.

-

Combination Therapies: Investigating the synergistic effects of DiMC analogues with existing chemotherapy agents to overcome drug resistance and improve treatment outcomes.

An In-depth Technical Guide on the Dual Pro-oxidant vs. Antioxidant Activity of Dimethoxycurcumin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethoxycurcumin (DiMC), a synthetic analogue of curcumin, presents a fascinating duality in its biological activity, functioning as both a pro-oxidant and an antioxidant. This behavior is highly dependent on the cellular context. In tumor cells, DiMC predominantly exhibits pro-oxidant effects, generating reactive oxygen species (ROS) to induce mitochondrial dysfunction and apoptosis, making it a promising anti-cancer agent.[1] Conversely, in normal cells, it can activate endogenous antioxidant pathways, offering cytoprotective effects. While methylation of the phenolic hydroxyl groups slightly diminishes its intrinsic radical-scavenging ability compared to curcumin, its pro-oxidant activity in tumor cells remains comparable and potent.[1][2] This guide provides a comprehensive analysis of this dual activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Antioxidant Activity of this compound

The antioxidant properties of DiMC are multifaceted, involving direct radical scavenging and, more significantly, the upregulation of endogenous antioxidant defense systems.

Mechanisms of Antioxidant Action

-

Direct Radical Scavenging: DiMC can directly interact with and neutralize free radicals. The rate constant for its reaction with superoxide radicals is comparable to that of curcumin. However, its reactivity with peroxyl radicals is significantly slower, a characteristic attributed to the methylation of the phenolic hydroxyl groups which are crucial for hydrogen donation.[1][2]

-

Activation of the Nrf2-Keap1 Pathway: A primary mechanism for the antioxidant effect of DiMC is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). DiMC, likely due to its α,β-unsaturated carbonyl groups, can modify cysteine residues on Keap1.[3] This modification leads to the dissociation of Nrf2, allowing it to translocate to the nucleus. Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, inducing their expression.[4][5] A key target gene is Heme Oxygenase-1 (HO-1) , an enzyme with potent antioxidant and anti-inflammatory properties.[3][6] The HO-1 inducing activity of DiMC is comparable to that of curcumin.[3]

Signaling Pathway: Nrf2 Activation

The activation of the Nrf2 antioxidant response pathway by this compound is a critical component of its cytoprotective and anti-inflammatory effects.

Caption: Nrf2 Antioxidant Pathway Activation by this compound.

Quantitative Data on Antioxidant Activity

While specific IC50 values for DiMC in antioxidant assays are not as widely reported as for curcumin, comparative studies provide valuable insights. The methylation of the phenolic groups, essential for hydrogen donation, generally reduces the direct scavenging activity compared to curcumin.

| Compound | Assay | Result | Reference |

| This compound | Superoxide Radical Scavenging | Rate constant comparable to curcumin. | [1] |

| This compound | Peroxyl Radical Scavenging | Rate constant much slower than curcumin. | [1] |

| Demethoxycurcumin | DPPH Radical Scavenging (IC50) | 12.46 µg/mL | [7] |

| Curcumin | DPPH Radical Scavenging (IC50) | ~30-50 µg/mL | [8] |

| Demethoxycurcumin | AAPH-induced Linoleic Acid Oxidation (n) | 2.0 (peroxyl radicals trapped per molecule) | [9] |

| Curcumin | AAPH-induced Linoleic Acid Oxidation (n) | 2.7 (peroxyl radicals trapped per molecule) | [9] |

Table 1: Comparative Antioxidant Activity of Curcuminoids.

Pro-oxidant Activity of this compound

The anti-cancer efficacy of DiMC is largely attributed to its ability to act as a pro-oxidant, selectively inducing high levels of oxidative stress within tumor cells.[1] This effect is not observed in normal cultured cells, highlighting its therapeutic potential.

Mechanisms of Pro-oxidant Action

-

Generation of Reactive Oxygen Species (ROS): In various cancer cell lines, including breast, renal, and lung carcinoma, DiMC treatment leads to a significant increase in intracellular ROS levels.[10][11][12] This surge in ROS overwhelms the cancer cells' antioxidant capacity, leading to oxidative damage.

-

Inhibition of Thioredoxin Reductase (TrxR): DiMC can increase oxidative stress by inhibiting the thioredoxin system. It has been shown to inhibit TrxR in a dose-dependent manner, which impairs DNA repair and synthesis, contributing to cell death.[10]

-

Mitochondrial Dysfunction: The excessive ROS production triggers the mitochondrial pathway of apoptosis. This is characterized by a reduction in the mitochondrial membrane potential (ΔΨm), release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, and a decrease in cellular ATP production.[12][13]

-

Induction of Apoptosis: The cascade initiated by ROS and mitochondrial dysfunction culminates in apoptosis (programmed cell death). Cytochrome c release activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.[13] DiMC has been shown to be more potent than curcumin in inducing apoptosis in human renal carcinoma cells.[13]

Signaling Pathway: Pro-oxidant Induced Apoptosis

The pro-oxidant activity of DiMC in cancer cells initiates a signaling cascade that ultimately leads to apoptotic cell death.

Caption: Pro-oxidant Apoptotic Pathway of this compound in Cancer Cells.

Quantitative Data on Pro-oxidant and Cytotoxic Activity

DiMC demonstrates potent cytotoxic effects against various cancer cell lines, which correlate with its pro-oxidant activity.

| Cell Line | Assay | Result (IC50) | Reference |

| Pancreatic (BxPC-3) | Cell Viability | 2.91 µM | [14] |

| Pancreatic (HPAF-II) | Cell Viability | 12.90 µM | [14] |

| Pancreatic (CFPAC-1) | Cell Viability | 7.93 µM | [14] |

| Breast (MCF-7) | Cell Viability (MTT) | Comparable to Curcumin | [12] |

| Breast (T-47D, MDA-MB-231) | Cell Viability | More potent than Curcumin | |

| A549 Lung Cancer | Thioredoxin Reductase Inhibition | - (Inhibition confirmed) |

Table 2: Pro-oxidant and Cytotoxic Activity of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of DiMC.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to act as a hydrogen/electron donor to neutralize the stable DPPH radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve DiMC and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol to create a series of concentrations.

-

Reaction: Add a specific volume of the sample solution (e.g., 0.5 mL) to a larger volume of the DPPH solution (e.g., 2.5 mL).[15] A control sample containing only methanol instead of the antioxidant solution is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[15][16]

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[16] The reduction in absorbance indicates scavenging activity.

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging percentage against compound concentration.

Cellular ROS Detection using DCFH-DA

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

-

Cell Culture: Seed adherent cells (e.g., 1 x 10^5 cells/well) in a multi-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of DiMC for the desired time period (e.g., 2-6 hours). Include an untreated control and a positive control (e.g., H₂O₂).

-

Probe Loading: Remove the treatment media and wash the cells with a warm buffer (e.g., PBS or serum-free media). Add a working solution of DCFH-DA (typically 10-25 µM) to each well and incubate at 37°C for 30-45 minutes in the dark.[17][18]

-

Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any extracellular probe.[17]

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ~485/535 nm) or visualize using a fluorescence microscope.[18][19] For flow cytometry, cells are harvested, washed, and resuspended before analysis.

-

Analysis: The increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS levels.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell viability based on mitochondrial activity.

-

Cell Seeding: Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[20][21]

-

Treatment: Replace the medium with fresh medium containing various concentrations of DiMC. Incubate for a specified period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in media) to each well and incubate for 4 hours at 37°C.[20][21] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[20]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Induce apoptosis by treating cells with DiMC for the desired duration. Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[23]

-

Staining: Add Annexin V-FITC conjugate (e.g., 5 µL per 100 µL of cell suspension) and a viability dye like Propidium Iodide (PI).[23][24]

-

Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.[24][25]

-

Analysis: Analyze the cells by flow cytometry as soon as possible.

Conclusion

This compound exhibits a context-dependent dual functionality that is of significant interest for drug development. Its ability to selectively induce a pro-oxidant state in cancer cells—leading to ROS generation, mitochondrial collapse, and apoptosis—positions it as a potent anti-cancer candidate with a favorable selectivity profile.[1][28] Concurrently, its capacity to activate the Nrf2/HO-1 antioxidant pathway in normal cells suggests a potential for cytoprotection and anti-inflammatory applications. The methylation of its phenolic groups enhances metabolic stability compared to curcumin, a crucial advantage for therapeutic development.[1] Further research focusing on optimizing its delivery and fully elucidating the molecular switches that govern its pro-oxidant versus antioxidant behavior will be critical in translating the therapeutic promise of this compound into clinical applications.

References